molecular formula C16H11NO3 B12891976 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12891976
M. Wt: 265.26 g/mol
InChI Key: SHKLSRHJZDMJDS-RAXLEYEMSA-N
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Description

Chemical Classification and Structural Overview

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one belongs to the isoxazolone family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom within the ring. Its molecular formula, $$ \text{C}{16}\text{H}{11}\text{NO}_{3} $$, reflects a conjugated system comprising an isoxazole ring fused to a 2-hydroxybenzylidene group and a phenyl substituent. The compound adopts a Z-configuration at the exocyclic double bond, where the hydroxyl group and isoxazole oxygen reside on the same side, stabilizing the structure through intramolecular hydrogen bonding.

The IUPAC name, (4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one, precisely describes its stereochemistry and substituent arrangement. Key structural features include:

  • Isoxazole core : A five-membered ring with nitrogen at position 1 and oxygen at position 2.
  • Benzylidene moiety : A 2-hydroxyphenyl group connected via a methylidene bridge to the isoxazole ring.
  • Phenyl substituent : Attached to position 3 of the isoxazole, contributing to steric and electronic effects.

The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group enables hydrogen bonding with biological targets, making it a candidate for pharmacological studies.

Historical Development and Research Significance

The synthesis of 4-(2-hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one has evolved significantly since its initial report. Early methods involved a two-step process: (1) preparation of 3-phenylisoxazol-5-one via cyclization of ethyl benzoylacetate oxime, followed by (2) Knoevenagel condensation with 2-hydroxybenzaldehyde. This approach, however, suffered from moderate yields (65–77%) and prolonged reaction times (24+ hours).

Breakthroughs in catalytic systems led to streamlined one-pot syntheses. For example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in ethanol under reflux reduced reaction times to 2 hours with yields exceeding 85%. Further innovations embraced green chemistry principles, such as gluconic acid aqueous solution (GAAS)-mediated reactions, achieving 92% yields in 45 minutes while enabling solvent recycling.

Table 1: Evolution of Synthetic Methods for 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one

Method Catalyst Yield (%) Time Key Advance
Conventional Two-Step Pyridine 65–77 24+ hours Initial synthesis route
One-Pot Synthesis DABCO 85–92 2 hours Reduced steps, improved efficiency
Green Synthesis GAAS 92 45 minutes Solvent recycling, eco-friendly

Research into this compound has been driven by the pharmacological potential of isoxazolones, which exhibit antimicrobial, antifungal, and anticancer activities. While direct studies on 4-(2-hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one remain limited, its structural analogs demonstrate inhibition of enzymes like cyclooxygenase-2 (COX-2) and interactions with DNA topoisomerases, suggesting avenues for therapeutic development.

In material science, the compound’s conjugated π-system and hydrogen-bonding capacity have sparked interest in optoelectronic applications, including organic semiconductors and fluorescence-based sensors. These multidisciplinary applications underscore its importance as a scaffold for innovation.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(4Z)-4-[(2-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO3/c18-14-9-5-4-8-12(14)10-13-15(17-20-16(13)19)11-6-2-1-3-7-11/h1-10,18H/b13-10-

InChI Key

SHKLSRHJZDMJDS-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one typically involves the condensation reaction of 2-hydroxybenzaldehyde with 3-phenylisoxazol-5(4H)-one. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(2-oxobenzylidene)-3-phenylisoxazol-5(4H)-one.

    Reduction: Formation of 4-(2-hydroxybenzyl)-3-phenylisoxazol-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities, including:

  • Antioxidant Properties : It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.

Applications in Medicinal Chemistry

  • Drug Development : Due to its biological activities, 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is being investigated as a potential therapeutic agent for conditions such as cancer and inflammatory diseases.
  • Pharmacological Studies : The compound serves as a lead structure for the development of new drugs targeting specific biological pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one on human breast cancer cells, researchers observed significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death.

Case Study 2: Anti-inflammatory Effects

A separate study assessed the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated that treatment with 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Substituent Effects on Molecular Planarity and Interactions

Compound Substituent Position/Group Dihedral Angle (°) Key Interactions
4-(2-Hydroxybenzylidene)-3-phenyl- 2-OH 9.63 (isoxazole/benzylidene) Intramolecular O–H⋯O H-bond, π–π stacking
4-(4-Methoxybenzylidene)-3-phenyl- 4-OCH₃ 8.50 C–H⋯O/N, π–π stacking
4-(4-Dimethylaminobenzylidene)-3-phenyl- 4-N(CH₃)₂ 7.20 Enhanced π-delocalization, dipole interactions
4-(4-Bromobenzylidene)-3-methyl- 4-Br, 3-CH₃ N/A Halogen-mediated packing, weaker H-bonding
  • Planarity : The 2-hydroxy derivative exhibits near-coplanar isoxazole and benzylidene rings due to intramolecular H-bonding, whereas para-substituted analogs (e.g., 4-OCH₃, 4-N(CH₃)₂) show reduced planarity but enhanced π–π interactions .
  • Thermal Stability : Hydroxy and methoxy derivatives display higher melting points (202–204°C for 2-OH; 146–148°C for 2-OCH₃) compared to bromo or methyl analogs (<150°C), correlating with stronger intermolecular interactions .
Spectroscopic and Electronic Properties

Table 2: NMR and IR Spectral Signatures

Compound ¹H NMR (δ, ppm) IR Peaks (cm⁻¹)
4-(2-Hydroxybenzylidene)-3-phenyl- OH: 10.85 (s); =CH: 8.20 (s) O–H: 3200–3400; C=O: 1729
4-(4-Methoxybenzylidene)-3-phenyl- OCH₃: 3.89 (s); =CH: 7.74 (s) C=O: 1729; OCH₃: 1276
4-(4-Bromobenzylidene)-3-methyl- CH₃: 2.29 (s); =CH: 7.37 (s) C–Br: 550; C=O: 1725
  • Electronic Effects : Electron-donating groups (e.g., OH, OCH₃) redshift UV-Vis absorption due to extended conjugation, whereas electron-withdrawing groups (e.g., Br) reduce absorbance intensity .

Biological Activity

4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazole ring and a hydroxyl-substituted benzylidene moiety. This unique structural configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one is C16H13N1O3C_{16}H_{13}N_{1}O_{3}. The compound adopts a Z configuration around the C=C bond, which influences its reactivity and interaction with biological macromolecules. The presence of the hydroxyl group enhances its hydrogen bonding capabilities, contributing to its biological effects.

Antimicrobial Activity

Research has demonstrated that 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various strains of bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory
Candida albicansModerate inhibitory
Aspergillus nigerWeak inhibitory

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers in various models.

  • Case Study : In a study involving carrageenan-induced paw edema in rats, 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one demonstrated a significant reduction in edema compared to control groups, suggesting potent anti-inflammatory effects .

Anticancer Potential

Recent investigations into the anticancer potential of this compound have revealed promising results. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

  • Research Findings : A study observed that treatment with 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one led to a decrease in cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM .

The biological activity of 4-(2-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with various biological macromolecules, enhancing its interaction with proteins and nucleic acids.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one?

The compound is typically synthesized via a one-pot Knoevenagel condensation reaction. A common approach involves reacting 3-phenylisoxazol-5(4H)-one with 2-hydroxybenzaldehyde in the presence of a base catalyst (e.g., piperidine) in ethanol under reflux. Solvent choice and catalyst loading significantly influence yield; ethanol or acetic acid as solvents at 80–100°C for 4–6 hours typically achieve >70% yield . Characterization via melting point, IR (C=O stretch at ~1700 cm⁻¹), and NMR (δ 6.5–8.5 ppm for aromatic protons) is recommended.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanolic solution. Data collection at 298 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., R factor <0.05) resolves the Z-configuration of the benzylidene group and intramolecular hydrogen bonding (O–H⋯O) between the hydroxyl and carbonyl groups . Planarity deviations between the isoxazolone and benzene rings should be quantified (e.g., dihedral angle ~3.2°) .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • UV-Vis : Absorption maxima near 320–350 nm (π→π* transitions of conjugated system) .
  • IR : Peaks at ~1610 cm⁻¹ (C=N) and ~1700 cm⁻¹ (C=O) confirm the isoxazolone core .
  • NMR : 1H^1H NMR in DMSO-d6 shows distinct signals for the hydroxyl proton (δ ~10.5 ppm, broad) and benzylidene vinyl proton (δ ~7.8 ppm, singlet) .

Q. How can in vitro antioxidant activity be evaluated?

Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Prepare solutions in methanol (0.1–1.0 mM), measure absorbance at 517 nm (DPPH) or 734 nm (ABTS), and compare inhibition percentages against ascorbic acid. IC₅₀ values <50 µM indicate significant activity .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations aid in understanding electronic properties?

Hybrid functionals like B3LYP with a 6-311++G(d,p) basis set accurately predict frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) and nonlinear optical (NLO) properties. Compare computed hyperpolarizability (β ~50 × 10⁻³⁰ esu) with experimental second-harmonic generation (SHG) efficiency (e.g., 1.5–2.8 × reference material urea) . Validate Mulliken charge distributions against X-ray electrostatic potential maps .

Q. How can contradictory SHG efficiency values across studies be resolved?

Discrepancies may arise from crystal defects or polymorphism. Use SCXRD to confirm space group (e.g., monoclinic P2₁/c) and Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O contacts contributing 15–20% to crystal packing). Pair experimental SHG measurements (powder method, 1064 nm laser) with DFT-derived polarizability tensors to identify anisotropy sources .

Q. What mechanistic insights exist for reactions involving this compound?

In β-alkylation reactions with enamines, the isoxazolone acts as a Michael acceptor. Monitor kinetics via 1H^1H NMR (disappearance of vinyl proton at δ ~7.8 ppm). Transition state calculations (B3LYP/6-31G*) reveal a 20–25 kcal/mol activation barrier for nucleophilic attack . Isotopic labeling (e.g., 13C^{13}C-carbonyl) can track regioselectivity in multi-component syntheses .

Q. How can multi-component reactions be optimized for derivative synthesis?

For chromeno[2,3-b]pyridine hybrids, combine equimolar salicylaldehyde, malononitrile, and 3-phenylisoxazol-5(4H)-one in ethanol with 5 mol% NaOH. Microwave irradiation (100 W, 80°C, 10 min) improves yields (>85%) versus conventional heating. Characterize products via HRMS (ESI, m/z [M+H]⁺) and 13C^{13}C NMR (quaternary carbons at δ ~110–160 ppm) .

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